N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0862411
InChI: InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13)
SMILES: CCC1=NN=C(S1)NC(=O)C2CCC2
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

CAS No.:

Cat. No.: VC0862411

Molecular Formula: C9H13N3OS

Molecular Weight: 211.29 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide -

Specification

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Standard InChI InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13)
Standard InChI Key FAGXBZPKPLLGSK-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2CCC2
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2CCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator